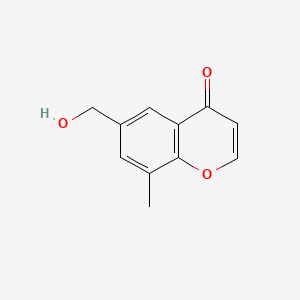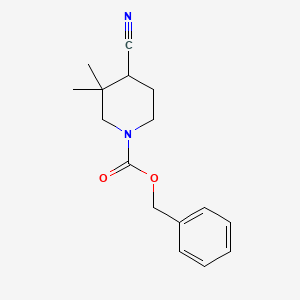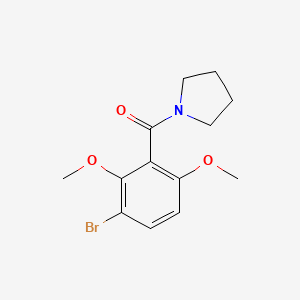
(3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone: is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and a pyrrolidinyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the bromination of 2,6-dimethoxyphenyl compounds followed by the introduction of the pyrrolidinyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent step involves the formation of the methanone linkage through a reaction with pyrrolidine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: In biological research, it may be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism by which (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The brominated aromatic ring and the pyrrolidinyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in the compound’s binding affinity and specificity .
相似化合物的比较
- (3-Bromo-2,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-Bromo-2,6-dimethoxyphenyl)(piperidin-1-yl)methanone
- (3-Bromo-2,6-dimethoxyphenyl)(morpholin-1-yl)methanone
Comparison: Compared to its analogs, (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the methoxy groups and the presence of the pyrrolidinyl group. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development .
属性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC 名称 |
(3-bromo-2,6-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16BrNO3/c1-17-10-6-5-9(14)12(18-2)11(10)13(16)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3 |
InChI 键 |
ALWKNHWPWHHJHL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


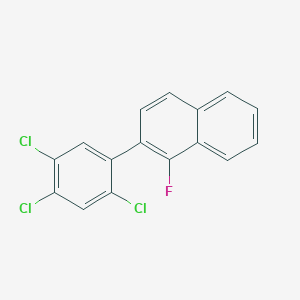
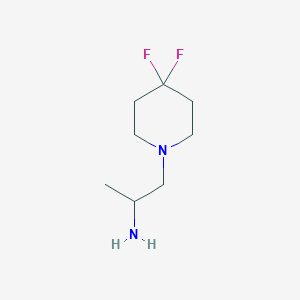
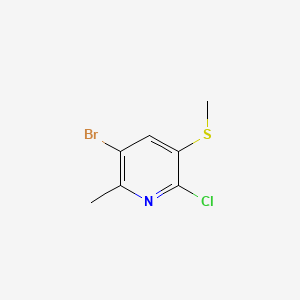
![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
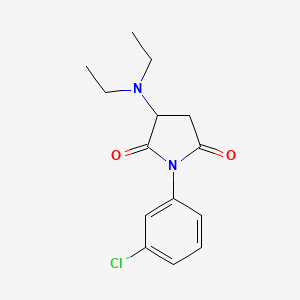
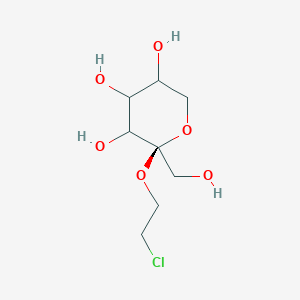
![4-((1-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B14778377.png)
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
